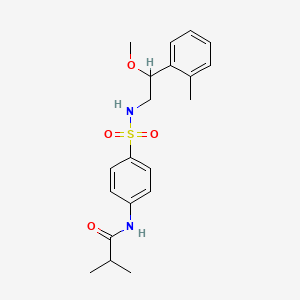

![molecular formula C14H23N3O B2720652 二甲基({2-[2-(哌嗪-1-基)苯氧基]乙基})胺 CAS No. 444606-74-0](/img/structure/B2720652.png)

二甲基({2-[2-(哌嗪-1-基)苯氧基]乙基})胺

描述

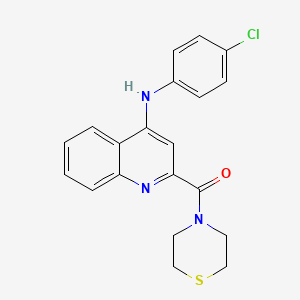

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is a chemical compound with the CAS Number: 444606-74-0 . It has a molecular weight of 249.36 g/mol . The IUPAC name for this compound is N,N-dimethyl-2-[2-(1-piperazinyl)phenoxy]ethanamine . It is typically stored at room temperature and appears as an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23N3O/c1-16(2)11-12-18-14-6-4-3-5-13(14)17-9-7-15-8-10-17/h3-6,15H,7-12H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 249.36 g/mol .科学研究应用

合成和络合物形成

二甲基({2-[2-(哌嗪-1-基)苯氧基]乙基})胺已被用于合成新型酚类曼尼希碱及其金属络合物,展示了其在创建具有特定几何结构和性质的化合物方面的潜力。例如,使用该化合物衍生的酚类曼尼希碱络合物已被表征,揭示了它们的热学、磁性和电子学研究,表明在材料科学和催化中的应用 (Büyükkıdan & Özer, 2013)。

增强 CO2 吸收

研究探索了使用哌嗪来增强 CO2 在水溶液中的吸收,该领域与环境工程和碳捕获技术相关。该化合物已显示出提高溶液中 CO2 的吸收能力和速率,表明其在开发更有效的 CO2 捕获工艺中的效用 (Zhang et al., 2020)。

神经保护和阿尔茨海默病治疗

二甲基氨基甲酸 2,3-双二甲基氨基甲酰氧基-6-(4-乙基-哌嗪-1-羰基)-苯酯,与感兴趣的化合物相关,已被研究其神经保护特性和作为阿尔茨海默病治疗的潜力。这项研究提供了对其机制的见解,包括乙酰胆碱酯酶抑制和抗氧化特性,表明了一种治疗神经退行性疾病的多方面方法 (Lecanu et al., 2010)。

化学功能和晶体结构

对涉及类似化学功能的二氢苯并恶嗪二聚体衍生物的研究集中于了解它们的结构特征和电化学特性。这项研究有助于阐明此类化合物的螯合性质,与新型材料和化学传感器的开发相关 (Suetrong et al., 2021)。

安全和危害

The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

作用机制

Mode of Action

The exact mode of action of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is currently unknown due to the lack of research on this specific compound . .

Biochemical Pathways

Given the compound’s structure, it may potentially influence pathways involving piperazine and phenolic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine . .

属性

IUPAC Name |

N,N-dimethyl-2-(2-piperazin-1-ylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-16(2)11-12-18-14-6-4-3-5-13(14)17-9-7-15-8-10-17/h3-6,15H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUBUHQECMSCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide](/img/structure/B2720569.png)

![4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B2720570.png)

![3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2720571.png)

![6-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2720572.png)

![3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2720578.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2720580.png)

![N-benzyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720581.png)

![2-Chloro-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]acetamide](/img/structure/B2720587.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)